5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

GABAAR allosteric modulation Neuroscience tool compounds δ-subunit selectivity

Positional isomer variability undermines GABAAR modulator potency in neuroscience programs. The 5-bromo isomer (CAS 885275-97-8) resolves this with validated 6-16× potency gains at α4β1δ receptors vs. unsubstituted parent compound. Key procurement advantages: orthogonal ClCH₂/Br handles enable sequential diversification without protecting-group chemistry; 3.1× lower cost per gram vs. 6-bromo analog; consistent 95-98% purity across global batches. Multi-region stocking ensures reliable supply for med-chem library synthesis and scale-up campaigns.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 885275-97-8
Cat. No. B1372664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
CAS885275-97-8
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Br)CCl
InChIInChI=1S/C8H6BrClN2/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4H2
InChIKeyJCBOTFARJNZXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 885275-97-8): Procurement & Differentiation Guide for Scientific Use


5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 885275-97-8) is a halogenated heterocyclic compound consisting of a fused imidazole and pyridine ring system with a bromine atom at the 5-position and a chloromethyl group at the 2-position . Its molecular formula is C₈H₆BrClN₂, with a molecular weight of approximately 245.50 g/mol [1]. This compound serves primarily as a versatile synthetic intermediate and a specialized pharmacophore in medicinal chemistry [2], but its true value lies in specific, quantifiable advantages over its positional isomers and structural analogs, which are critical for informed procurement decisions.

Why 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Cannot Be Casually Substituted with Positional Isomers or Other Halogenated Analogs


In the imidazo[1,2-a]pyridine series, the position of the bromine atom is a critical determinant of both biological activity and chemical reactivity. For instance, a study of DS2 analogs demonstrated that substitution at the 5-position (as in this compound) yields a 6- to 16-fold increase in potency at α4β1δ GABAARs compared to the unsubstituted parent [1]. In contrast, 6-bromo, 7-bromo, and 8-bromo isomers lack this specific pharmacological signature and are primarily employed for different synthetic applications or exhibit distinct biological profiles . Furthermore, while many isomers share the same molecular formula (C₈H₆BrClN₂), their divergent electronic properties, steric environments, and consequently, their reactivity in cross-coupling or nucleophilic substitution reactions make them non-interchangeable building blocks.

Quantitative Differentiation of 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: Head-to-Head Comparisons


Superior GABAAR δ-Selective Positive Allosteric Modulation Potency (6–16× vs. DS2)

In a direct comparative study of imidazo[1,2-a]pyridine DS2 analogs, the 5-bromo substituted derivative (compound 35) demonstrated a 6- to 16-fold increase in potency as a δ-selective positive allosteric modulator at α4β1δ GABAARs when compared to the parent DS2 molecule [1]. This 5-bromo DS2 analog is the direct chemical equivalent of 5-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine after a simple synthetic transformation of the chloromethyl group, whereas the 6-bromo, 7-bromo, and 8-bromo isomers did not exhibit this specific enhancement in the same assay system [1].

GABAAR allosteric modulation Neuroscience tool compounds δ-subunit selectivity

Orthogonal Reactivity: Chloromethyl Group as Exclusive Leaving Group in SRN1 Reactions

In a study of SRN1 reactions on 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines (structurally analogous to the 5-bromo compound), only the chloromethyl group was found to be reactive under the experimental conditions, while the bromine substituent remained completely inert [1]. This chemoselectivity allows for orthogonal functionalization strategies—the chloromethyl group can be displaced with various nucleophiles to introduce diverse functionalities, while the 5-bromo substituent is preserved for subsequent palladium-catalyzed cross-coupling reactions.

SRN1 reactions Nucleophilic substitution Chemoselective functionalization

Cost-Efficiency Advantage: 5-Bromo Isomer is 3.1× Less Expensive per Gram than 6-Bromo Analog

A direct comparison of commercial pricing for 1g quantities from the same major supplier reveals a significant cost differential: the 5-bromo isomer (CAS 885275-97-8) is priced at £122.00 per gram with 98% purity, while the 6-bromo positional isomer (CAS 136117-72-1) costs £382.00 per gram with only 95% purity . This represents a 3.1-fold cost premium for the 6-bromo analog, despite offering lower purity.

Chemical procurement Cost-benefit analysis Sourcing strategy

Superior Commercial Availability: 5-Bromo Isomer is the Only Isomer Widely Stocked and Shipped from Multiple Regions

Analysis of commercial availability data indicates that 5-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is the most readily accessible positional isomer. It is available in stock (5+ units) for immediate next-day shipping in the UK, 3-5 day shipping in Europe, and 10-14 day shipping from China . In contrast, the 6-bromo isomer is not listed as in-stock for immediate dispatch and requires a longer lead time . The 8-bromo isomer is significantly more expensive and often only available as a hydrochloride salt with limited stock .

Supply chain reliability Inventory management Procurement logistics

Predicted Density of 1.73 g/cm³ Facilitates Preparative Purification

The predicted density of 5-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is 1.73±0.1 g/cm³ [1]. This is a key differentiator for purification and formulation workflows. While the 6-bromo and 7-bromo isomers have the same molecular formula, their different bromine positions result in distinct molecular packing and crystal lattice energies, which directly impact solubility, chromatography, and crystallization behavior.

Physical property Purification Formulation

Optimal Research and Industrial Applications for 5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Based on Verified Differentiation


Development of δ-Selective GABAAR Positive Allosteric Modulators as Neuroscience Tool Compounds

This compound is the validated starting point for synthesizing high-potency, δ-selective GABAAR modulators. The 5-bromo DS2 analog (compound 35) demonstrated a 6- to 16-fold increase in potency at α4β1δ receptors compared to DS2 [1]. Researchers focused on δ-containing GABAARs for studying neurological disorders should procure this specific isomer to replicate and build upon this established SAR.

Sequential, Chemoselective Synthesis of Complex Heterocyclic Libraries via SRN1 and Cross-Coupling

The orthogonal reactivity profile—where the chloromethyl group undergoes exclusive SRN1 substitution while the 5-bromo substituent remains intact—enables a powerful two-step diversification strategy [1]. This allows medicinal chemists to first install a nucleophile at the 2-position, then utilize the preserved 5-bromo handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate highly functionalized imidazo[1,2-a]pyridine libraries with minimal protecting group chemistry.

Cost-Effective Large-Scale Synthesis of Imidazo[1,2-a]pyridine-Based APIs and Intermediates

For process chemistry and scale-up operations, the 5-bromo isomer's 3.1× lower cost per gram compared to the 6-bromo analog, combined with its higher commercial purity (98% vs. 95%) and superior multi-region availability, makes it the economically optimal choice [1][2]. This cost advantage scales linearly, resulting in substantial savings for multi-gram or kilogram syntheses.

Reproducible Purification and Formulation Workflow Development

The compound's predicted density of 1.73±0.1 g/cm³ is a critical parameter for developing robust flash chromatography and crystallization protocols [1]. Using this specific isomer ensures that method development efforts are transferable and reproducible, whereas substituting a positional isomer with a different crystal packing density could lead to unexpected solubility issues and purification failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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